2,3-dimethylquinoxalin-6-amine

Descripción

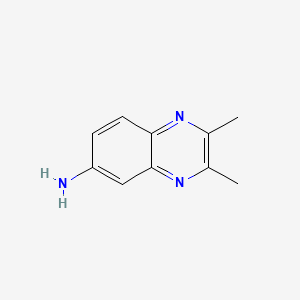

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethylquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZGAULXCVZXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226655 | |

| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7576-88-7 | |

| Record name | 6-Amino-2,3-dimethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7576-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7576-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dimethylquinoxalin 6 Amine and Its Derivatives

Classical Synthetic Routes to 2,3-Dimethylquinoxalin-6-amine

Traditional methods for synthesizing the quinoxaline (B1680401) scaffold have been well-established for decades. These routes are characterized by their reliability and are foundational in heterocyclic chemistry.

The most fundamental and widely used method for constructing the quinoxaline ring is the acid-catalyzed condensation reaction between an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound (an α-diketone). chim.itnih.gov To synthesize the direct precursor to this compound, which is 2,3-dimethyl-6-nitroquinoxaline (B1297114), 4-nitro-1,2-phenylenediamine is reacted with 2,3-butanedione (B143835) (also known as diacetyl). nih.gov

This reaction involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the diketone, followed by a cyclization and dehydration sequence to form the stable aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring. chim.it The reaction is typically performed by heating the reactants in a suitable solvent. One documented procedure involves refluxing a mixture of 4-nitro-o-phenylenediamine (B140028) and 2,3-butanedione in ethanol (B145695) for several hours. prepchem.com Another eco-friendly approach utilizes distilled water as the solvent, with the mixture being refluxed for one hour to yield the product. nih.gov

Table 1: Classical Condensation for 2,3-Dimethyl-6-nitroquinoxaline Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-nitro-o-phenylenediamine | 2,3-butanedione | Ethanol (SDA-32) | Reflux, 4 hours | 44.9% prepchem.com |

Once the precursor, 2,3-dimethyl-6-nitroquinoxaline, is synthesized, the final step to obtain this compound is the reduction of the nitro group (-NO₂) to an amine group (-NH₂). Catalytic hydrogenation is a classic and highly efficient method for this transformation.

This process typically involves reacting the nitro-substituted quinoxaline with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is carried out in a suitable solvent, such as ethanol or ethyl acetate, under a pressurized atmosphere of hydrogen. The nitro group is selectively reduced to the corresponding amine without affecting the aromatic quinoxaline ring system. This method is widely used in industrial processes due to its clean reaction profile and high yields. google.com The final product, this compound, can then be isolated and purified.

Advanced Synthetic Approaches

In recent years, significant efforts have been made to develop more efficient, environmentally friendly, and versatile methods for quinoxaline synthesis. These advanced approaches often offer improvements in reaction times, yields, and safety profiles.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. udayton.edu This technique has been successfully applied to the synthesis of quinoxaline derivatives, offering significant advantages over conventional heating methods. e-journals.in For the synthesis of 2,3-dimethyl-6-nitroquinoxaline, the condensation of 4-nitro-o-phenylenediamine and 2,3-butanedione can be performed under microwave irradiation. e-journals.in

This solvent-free or minimal-solvent approach dramatically reduces reaction times from hours to mere minutes and often leads to higher yields (80-90%). e-journals.in The reaction mixture, sometimes with a small amount of a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO), is exposed to microwave irradiation, leading to rapid and uniform heating that promotes the efficient formation of the quinoxaline ring. e-journals.in The benefits of this green chemistry approach include reduced energy consumption, minimized solvent waste, and often a simpler work-up process. e-journals.inresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Solvent |

|---|---|---|---|

| Conventional Heating | Hours | Moderate to High | Ethanol or Water nih.govprepchem.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient and atom-economical synthetic strategy. thieme-connect.com MCRs are valuable for creating molecular diversity and have been applied to the synthesis of complex heterocyclic systems, including quinoxalines. mdpi.com

While a specific MCR for this compound is not prominently documented, general MCR strategies for 2,3-disubstituted quinoxalines have been developed. For instance, a three-component reaction involving o-phenylenediamines, aryl ketones, and elemental sulfur, catalyzed by a base, can produce quinoxaline-2-thiones. thieme-connect.com By adapting the starting materials, such as using acetophenones with α-substituents, this methodology can be extended to deliver 2,3-disubstituted quinoxalines. thieme-connect.com These one-pot procedures are operationally simple, often scalable, and avoid the need to isolate intermediates, making them an attractive advanced synthetic approach. thieme-connect.com

When using an unsymmetrically substituted precursor like 4-nitro-1,2-phenylenediamine, the condensation with a symmetrical α-diketone like 2,3-butanedione leads to a single product, 2,3-dimethyl-6-nitroquinoxaline. However, if an unsymmetrical α-diketone were used, a mixture of two regioisomers could potentially form.

Regioselective synthesis strategies aim to control the orientation of reactants to yield a single, desired isomer. In the context of quinoxaline synthesis, this is crucial for creating specifically substituted derivatives. nih.gov Research has focused on developing catalytic systems that can direct the annulation between o-phenylenediamines and carbonyl compounds in a regioselective manner. For example, the use of hypervalent iodine reagents as catalysts has been shown to achieve excellent regioselectivity in the synthesis of trisubstituted quinoxalines. nih.gov Such strategies are vital for ensuring the unambiguous synthesis of complex quinoxaline derivatives where precise substituent placement is required. organic-chemistry.org

Synthesis of Derivatized this compound Compounds

The derivatization of this compound is a key strategy for developing new compounds, often with specific biological or material properties. The amino group at the 6-position serves as a primary site for a range of chemical modifications, including cyclization reactions to form fused ring systems and functionalization to introduce diverse substituents.

Synthesis of Tricyclic Pyridoquinoxalines via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline (B57606) and 4-hydroxyquinoline (B1666331) derivatives, and it has been effectively applied to this compound to construct tricyclic pyridoquinoxaline systems. researchgate.netwikipedia.org This reaction proceeds in a sequence that begins with the condensation of an amine with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org This is followed by a thermal cyclization step that results in the formation of a fused pyridine (B92270) ring. wikipedia.orgcas.cz

In this specific application, this compound is treated with (alkoxymethylidene)malonic derivatives. researchgate.netcas.cz The initial reaction yields an intermediate, a (quinoxalylamino)ethene, which subsequently undergoes a heat-induced cyclization. researchgate.netcas.cz This second step is regioselective, leading to the formation of angularly annelated pyrido[3,2-f]quinoxalin-10-ones, a class of tricyclic fused quinoxalines. cas.cz

Table 1: Gould-Jacobs Reaction for Pyridoquinoxaline Synthesis

| Reactant | Reagent | Key Steps | Product |

|---|

Formation of Quinoxalylaminoethenes

The formation of (quinoxalylamino)ethenes is the initial and crucial step in the Gould-Jacobs synthesis of pyridoquinoxalines from this compound. researchgate.netcas.cz These compounds are the direct result of the condensation reaction between the primary amino group of the quinoxaline and an (alkoxymethylidene)malonic derivative. cas.cz This reaction serves as a bridge, linking the quinoxaline core to the malonic ester fragment, which is essential for the subsequent cyclization that forms the fused pyridine ring. researchgate.netcas.cz

Table 2: Synthesis of Quinoxalylaminoethene Intermediate

| Amine Reactant | Malonic Derivative | Reaction Type | Product |

|---|

Preparation of N-Acetylated Derivatives

N-acetylation is a common method for modifying the amino group of this compound. This reaction involves treating the parent amine with an acetylating agent, such as acetyl chloride, to form an amide linkage. nih.gov The synthesis is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM). nih.govresearchgate.net This functionalization alters the electronic properties and steric profile of the molecule, which can be useful in structure-activity relationship studies. nih.gov

Table 3: N-Acetylation of this compound

| Reactant | Reagent | Solvent | Reaction Time | Product |

|---|

Functionalization at the Amino Group

The amino group of this compound is a versatile handle for a wide array of chemical transformations beyond simple acetylation. nih.gov Research has explored the synthesis of various derivatives by reacting the amine with different electrophiles to generate ureas, thioureas, and sulfonamides. nih.govresearchgate.net

These reactions are valuable for creating libraries of compounds for biological screening. nih.gov For instance, reacting the amine with isocyanates or isothiocyanates yields the corresponding urea (B33335) or thiourea (B124793) derivatives. nih.gov Similarly, treatment with tosyl chloride in the presence of a base like triethylamine (B128534) (TEA) produces sulfonamides. nih.govresearchgate.net Furthermore, the amine can be converted into an isocyanate intermediate in situ using triphosgene, which can then be reacted with other secondary amines to generate more complex urea structures. nih.gov

Table 4: Diverse Functionalization of the 6-Amino Group

| Reagent | Base/Conditions | Functional Group Formed | Derivative Class |

|---|---|---|---|

| Phenylisocyanate | DIPEA, DCM | -NH-C(O)-NH-Ph | Phenylurea |

| Isothiocyanates | DCM, reflux | -NH-C(S)-NH-R | Thiourea |

| Tosyl chloride | TEA, DCM | -NH-SO₂-Tolyl | Sulfonamide |

| Acetyl chloride | DCM | -NH-C(O)-CH₃ | Acetamide |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a complete structural map can be assembled.

¹H NMR Spectral Analysis

The ¹H NMR (Proton NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For 2,3-dimethylquinoxalin-6-amine, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the two methyl groups.

The introduction of an electron-donating amine group at the C-6 position significantly influences the electronic environment of the aromatic protons compared to the parent compound, 2,3-dimethylquinoxaline (B146804). This amino group tends to increase the electron density at the ortho and para positions (C-5 and C-7) via resonance, causing the corresponding protons to be shielded and thus shift to a lower frequency (upfield).

Key Expected Features:

Methyl Protons (C2-CH₃ and C3-CH₃): Due to the symmetry of the pyrazine (B50134) ring, the two methyl groups are chemically equivalent. They are expected to appear as a single, sharp singlet, integrating to six protons. Based on data for 2,3-dimethylquinoxaline, this signal would likely appear in the range of δ 2.6-2.7 ppm. rsc.org

Aromatic Protons: The three protons on the substituted benzene ring (H-5, H-7, and H-8) will each produce a distinct signal.

H-5: This proton is ortho to the electron-donating amine group and is expected to be the most shielded. It would likely appear as a doublet or a doublet of doublets at the most upfield position of the aromatic region.

H-7: This proton is also ortho to the amine group and meta to the C-8 proton. It is expected to be significantly shielded and appear as a doublet.

H-8: This proton is meta to the amine group and will be the least affected by its electron-donating nature. It is expected to appear as a doublet at the most downfield position of the three aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-CH₃, C3-CH₃ | ~2.6 | Singlet (s) |

| H-5 | ~6.8 - 7.0 | Doublet of Doublets (dd) |

| H-7 | ~7.0 - 7.2 | Doublet (d) |

| H-8 | ~7.6 - 7.8 | Doublet (d) |

| NH₂ | Broad, variable | Singlet (s) |

Note: Predicted values are based on the known effects of an amino substituent on an aromatic ring and data from analogous structures.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In the proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

Similar to the ¹H NMR spectrum, the electron-donating amino group at C-6 causes a significant upfield shift (shielding) for the carbon atoms ortho and para to it (C-5, C-7, and C-8a). The C-6 carbon, directly attached to the nitrogen, will be significantly deshielded. The chemical shifts for the pyrazine ring carbons (C-2 and C-3) are expected to be similar to those in the parent 2,3-dimethylquinoxaline, which appear around δ 153.4 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-CH₃, C3-CH₃ | ~23 |

| C-5 | ~110 - 115 |

| C-7 | ~118 - 122 |

| C-8 | ~128 - 130 |

| C-4a | ~135 - 138 |

| C-8a | ~140 - 142 |

| C-6 | ~145 - 148 |

| C-2, C-3 | ~152 - 154 |

Note: Predicted values are based on additive models and data from analogous structures. rsc.org

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals for H-5, H-7, and H-8 to their corresponding carbon signals (C-5, C-7, and C-8) and to confirm the methyl proton signal corresponds to the methyl carbon signal. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁N₃), the exact mass of the molecular ion ([M+H]⁺) can be calculated and compared with the experimentally determined value to confirm the chemical formula.

Molecular Formula: C₁₀H₁₁N₃

Calculated Monoisotopic Mass: 173.0953 g/mol

Expected [M+H]⁺ ion in HRMS: 174.1031

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Fragmentation Patterns and Structural Information

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The pattern of these fragments provides a "fingerprint" that can help identify the molecule's structure. For aromatic amines, the molecular ion peak is typically intense due to the stability of the aromatic system. whitman.edu

Expected Fragmentation Pathways:

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 173, consistent with the molecular weight. As the molecule contains an odd number of nitrogen atoms, its molecular ion will have an odd mass, adhering to the nitrogen rule. whitman.edu

Loss of a Methyl Radical (M-15): A common fragmentation for methylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable cation. This would result in a fragment ion at m/z 158.

Loss of HCN (M-27): A characteristic fragmentation for nitrogen-containing heterocyclic rings is the elimination of a neutral hydrogen cyanide (HCN) molecule. This could lead to a fragment at m/z 146.

α-Cleavage: The bond alpha to the amine group could cleave, though this is less common in aromatic amines compared to aliphatic ones. libretexts.org

Analysis of these fragmentation patterns would further corroborate the proposed structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, aromatic ring, and methyl group components.

The principal vibrational frequencies for the functional groups in this compound are summarized below. These assignments are based on established frequency ranges for similar aromatic amines and quinoxaline (B1680401) derivatives. wpmucdn.comorgchemboulder.com

N-H Stretching (Amine): Primary amines (R-NH₂) typically exhibit two distinct bands in the 3500-3200 cm⁻¹ region. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two bands is a clear indicator of the primary amine group. wpmucdn.com

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. scialert.nettu.edu.iq The C-H stretching from the two methyl groups (aliphatic) will absorb in the 2960-2800 cm⁻¹ range.

N-H Bending (Amine): The scissoring or bending vibration of the primary amine group gives rise to a characteristic band in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C=C and C=N Stretching (Aromatic Ring): The skeletal vibrations involving carbon-carbon and carbon-nitrogen double bond stretching within the quinoxaline ring system typically occur in the 1625-1400 cm⁻¹ range. scialert.nettu.edu.iq

C-N Stretching (Aromatic Amine): The stretching vibration of the bond between the aromatic ring and the nitrogen atom of the amine group is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com

C-H Out-of-Plane Bending (Aromatic Ring): The substitution pattern on the benzene ring influences the strong absorption bands in the low-frequency range of 900-675 cm⁻¹. tu.edu.iq These bands are characteristic of the positions of the hydrogen atoms on the aromatic ring.

Table 1: Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3200 (two bands) | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Methyl Groups | C-H Stretch | 2960 - 2800 | Medium |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic Ring | C=C and C=N Skeletal Stretch | 1625 - 1400 | Medium to Strong |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the key transitions are typically π → π*.

The UV-Vis spectrum of the parent compound, 2,3-dimethylquinoxaline, has been recorded in both neutral and acidic aqueous solutions. researchgate.net In a neutral solution (pH=7), the compound exhibits a maximum absorbance (λmax) at 315 nm. Upon acidification, a bathochromic (red) shift is observed, with the λmax moving to 336 nm. researchgate.net This shift is indicative of the protonation of the nitrogen atoms in the pyrazine ring, which alters the electronic structure of the molecule.

For this compound, the presence of the electron-donating amine group (-NH₂) at the 6-position is expected to cause a bathochromic shift compared to the unsubstituted 2,3-dimethylquinoxaline due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The absorption maxima are also sensitive to the solvent used. researchgate.net

Table 2: UV-Vis Absorption Data for 2,3-dimethylquinoxaline

| Compound | Solvent/Condition | λmax (nm) |

|---|---|---|

| 2,3-dimethylquinoxaline | Water (pH=7) | 315 researchgate.net |

X-ray Diffraction Analysis

For a crystalline derivative of this compound, a single-crystal X-ray diffraction study would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoxaline ring system.

Conformation: The orientation of the amine and methyl substituents relative to the heterocyclic ring.

Supramolecular Structure: The packing of molecules in the crystal lattice, which is governed by intermolecular forces. A key feature for this compound would be the identification of hydrogen bonding networks involving the primary amine group (N-H···N or N-H···O interactions), which significantly influence the crystal structure. nih.gov For instance, studies on other amino-substituted quinoxalines have revealed common 'pincer' hydrogen-bond motifs where a quinoxaline nitrogen atom accepts two N-H···N hydrogen bonds, leading to extended helical or tape-like structures. nih.gov

Advanced Spectroscopic Methods and Chemometrics for Analysis of Solutions

For the analysis of this compound in solutions, particularly in complex mixtures such as pharmaceutical formulations or reaction media, advanced spectroscopic methods combined with chemometrics offer significant advantages over classical univariate analysis. diva-portal.org

Chemometrics involves the use of multivariate data analysis to extract meaningful information from chemical data. When applied to spectroscopy, it can provide both quantitative and qualitative insights. diva-portal.org

Quantitative Analysis: Techniques like UV-Vis spectroscopy can be coupled with multivariate calibration methods, such as Partial Least Squares (PLS) regression. By recording the full spectrum of a series of calibration samples with known concentrations, a robust model can be built. This model can then be used to accurately determine the concentration of this compound in unknown samples, even in the presence of interfering substances whose spectra may overlap. diva-portal.org

Qualitative Analysis and Classification: Methods like Principal Component Analysis (PCA) can be used to analyze spectral data (e.g., from UV-Vis or IR) to explore variations between different samples. This is useful for quality control, stability studies, or identifying counterfeit products by comparing the spectral fingerprint of a sample to that of a known standard. diva-portal.org

High-Throughput Analysis: The combination of automated systems, such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), and chemometric evaluation allows for the rapid and efficient analysis of numerous samples. diva-portal.org This approach can resolve and quantify components in a mixture without requiring complete chromatographic separation, significantly speeding up the analytical process.

These advanced methods are powerful tools for ensuring the quality and consistency of this compound and its derivatives in various applications. diva-portal.org

Biological Activities and Pharmacological Relevance of 2,3 Dimethylquinoxalin 6 Amine and Its Analogs

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Recent research has identified quinoxaline (B1680401) derivatives as a promising class of acetylcholinesterase (AChE) inhibitors, which are crucial for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov In a study evaluating a series of twelve quinoxaline derivatives, 2,3-dimethylquinoxalin-6-amine demonstrated significant and potent inhibitory activity against AChE. nih.govmdpi.com The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, was recorded at 0.077 µM for this compound against human recombinant AChE. nih.govmdpi.com

Conversely, this specific compound was found to be inactive against butyrylcholinesterase (BChE), an enzyme that also hydrolyzes acetylcholine and becomes more significant in the later stages of Alzheimer's disease. nih.govnih.gov This selectivity is a notable characteristic, as dual inhibition of both AChE and BChE is often a goal in developing new treatments. While some other quinoxaline analogs in the same study showed moderate BChE inhibition, derivatives with 2,3-dimethyl substitution, including this compound, displayed no activity against BChE. nih.gov

The inhibitory potency of this compound against AChE has been shown to be superior to that of established drugs used in the treatment of Alzheimer's disease. nih.gov Specifically, its IC50 value of 0.077 µM indicates a higher potency than both Tacrine (B349632) (IC50 = 0.11 µM) and Galanthamine (IC50 = 0.59 µM) under the same experimental conditions. nih.govmdpi.com This suggests that the this compound scaffold is a highly effective framework for AChE inhibition.

Table 1: Comparative AChE Inhibitory Activity (IC50)

| Compound | AChE IC50 (µM) |

|---|---|

| This compound | 0.077 |

| Tacrine (Reference) | 0.11 |

To understand how this compound interacts with AChE, enzyme kinetic studies were performed. These analyses revealed that the compound acts as a mixed-type inhibitor . nih.govmdpi.com A mixed-type inhibitor can bind to the enzyme at a site distinct from the active site where the substrate binds, and it can bind to either the free enzyme or the enzyme-substrate complex. nih.govugm.ac.id This mechanism is distinct from purely competitive inhibitors, which only bind to the free enzyme at the active site, or non-competitive inhibitors, which bind to a remote site and affect the enzyme's turnover rate without preventing substrate binding. ugm.ac.id In silico molecular docking studies further suggested that these quinoxaline derivatives preferentially bind to the peripheral anionic site (PAS) of the AChE enzyme rather than the catalytic anionic site (CAS), which is the binding location for inhibitors like tacrine and galanthamine. nih.gov

Analysis of a series of related quinoxaline compounds has provided insights into the structure-activity relationships (SAR) for AChE inhibition. The following observations were made:

Substitution at the 6-position is critical: The presence of an electron-donating amino group (-NH2) at the 6-position, as seen in this compound, dramatically increases AChE inhibitory potency compared to analogs with no substitution or with electron-withdrawing groups (like -Cl or -NO2) at the same position. nih.gov For instance, 2,3-dimethyl-6-nitroquinoxaline (B1297114) showed diminished activity. nih.gov

Methyl groups at the 2- and 3-positions are beneficial: The presence of dimethyl groups at the R1 and R2 positions of the quinoxaline core contributes to higher potency compared to an unsubstituted quinoxaline. nih.govmdpi.com

Selectivity for AChE over BChE: The 2,3-dimethyl substitution pattern appears to confer selectivity, as these derivatives were inactive against BChE. In contrast, substituting the quinoxaline with a 2-phenyl group resulted in elevated BChE inhibitory activity but diminished AChE activity. nih.gov

Broader Biological Activity Spectrum of Quinoxaline Derivatives

Beyond cholinesterase inhibition, the quinoxaline scaffold is recognized for a wide range of biological activities, making it a "privileged structure" in drug discovery. nih.govresearchgate.net These activities are largely attributed to the ability of the quinoxaline ring system to interact with various biological targets, particularly protein kinases. ekb.eg

Quinoxaline derivatives have been widely investigated for their anti-inflammatory properties. nih.govresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory modulators. Studies have shown that certain quinoxaline compounds can inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme, which is a key player in the inflammatory pathway. rsc.org Furthermore, the anti-inflammatory effects of quinoxalines are attributed to their ability to suppress the expression of pro-inflammatory cytokines and interfere with signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. nih.govresearchgate.net For example, some aminoalcohol-based quinoxalines have been shown to reduce leukocyte migration and decrease levels of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov

The anticancer potential of quinoxaline derivatives is one of their most extensively studied biological activities. researchgate.netekb.eg These compounds exert their effects through multiple mechanisms, frequently involving the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. ekb.egnih.gov

Quinoxalines have been identified as selective ATP-competitive inhibitors for a variety of kinases, including:

Vascular Endothelial Growth Factor Receptor (VEGFR) ekb.egnih.gov

Epidermal Growth Factor Receptor (EGFR) ekb.egrsc.org

Platelet-Derived Growth Factor Receptor (PDGFR) nih.gov

Proto-oncogene tyrosine-protein kinase (Src) nih.gov

By blocking these signaling pathways, quinoxaline derivatives can halt tumor growth and the formation of new blood vessels that supply the tumor. ekb.eg Additionally, some quinoxaline-based molecules have been shown to induce apoptosis (programmed cell death) in cancer cells and act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death. nih.govtandfonline.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dimethyl-6-nitroquinoxaline |

| Acetylcholine |

| Galanthamine |

| Interleukin-1β (IL-1β) |

| Tacrine |

Antibacterial Activity

Quinoxaline derivatives have been a subject of significant research in the quest for novel antibacterial agents. While specific studies focusing solely on the antibacterial properties of this compound are limited, the broader class of quinoxaline analogs has demonstrated notable activity against a range of bacterial pathogens.

Research into various quinoxaline derivatives has revealed their potential to inhibit bacterial growth. For instance, a series of novel quinoxaline derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some of these compounds exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) indicating their potency. In one study, certain 2,3-disubstituted quinoxalines displayed considerable antibacterial activity. nih.gov Another study on quinoxaline-6-carbaldehyde (B160717) demonstrated its bacteriostatic and bactericidal properties against various pathogenic bacteria, with MIC values as low as 10 μg/ml for some isolates.

The antibacterial efficacy of quinoxaline derivatives is often attributed to their ability to intercalate with bacterial DNA, thereby inhibiting essential cellular processes. The structural features of the quinoxaline scaffold, including the positions and nature of substituents, play a crucial role in determining the antibacterial potency and spectrum. For example, the introduction of specific functional groups at the C-2 and C-3 positions has been shown to modulate the antibacterial activity. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

| Quinoxaline-6-carbaldehyde | Various bacterial isolates | 10-100 | |

| Symmetrically disubstituted quinoxalines | Escherichia coli | 8 | nih.gov |

| Symmetrically disubstituted quinoxalines | Bacillus subtilis | 16 | nih.gov |

Antifungal Activity

The quinoxaline scaffold has also been identified as a promising framework for the development of new antifungal agents. Studies have shown that various quinoxaline derivatives exhibit inhibitory activity against a spectrum of pathogenic fungi.

A notable study investigated the in vitro and in vivo antifungal activity of 2,3-dimethylquinoxaline (B146804). researchgate.net This compound, a close analog of the subject of this article, demonstrated a broad spectrum of antifungal activity against several pathogenic fungi, including various Candida and Aspergillus species. researchgate.net The minimum inhibitory concentration (MIC) values varied depending on the fungal strain, highlighting a degree of selectivity in its action. researchgate.net For instance, the highest efficacy was observed against Cryptococcus neoformans with an MIC of 9 µg/ml, while the lowest was against Candida tropicalis at 1125 µg/ml. researchgate.net

Furthermore, other research has explored the antifungal potential of different substituted quinoxalines. A study on novel quinoxaline-triazole compounds reported their efficacy against various Candida strains, with some derivatives showing potent activity. acs.org The mechanism of antifungal action for many quinoxaline derivatives is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents on the quinoxaline ring are critical factors influencing their antifungal potency.

Table 2: Antifungal Activity of 2,3-Dimethylquinoxaline

| Fungal Species | MIC (μg/ml) |

| Cryptococcus neoformans | 9 |

| Candida auris | 190 |

| Candida albicans | 470 |

| Candida parapsilosis | 935 |

| Candida glabrata | 935 |

| Aspergillus fumigatus | 560 |

| Aspergillus flavus | 560 |

| Candida tropicalis | 1125 |

Data sourced from a study on the in vitro susceptibility of 2,3-dimethylquinoxaline against pathogenic fungal species. researchgate.net

Antiparasitic Activity

The structural motif of 6-aminoquinoxaline (B194958) is present in compounds that have demonstrated promising activity against a variety of parasites. While research specifically on this compound is not extensively detailed in this context, the broader family of quinoxaline derivatives has shown significant antiprotozoal effects.

Quinoxaline derivatives have been investigated for their efficacy against several protozoan parasites. For instance, various quinoxaline 1,4-di-N-oxides have exhibited potent activity against Entamoeba histolytica, the causative agent of amoebiasis. frontiersin.org In other studies, newly synthesized quinoxalines were evaluated for their in vitro activity against Leishmania donovani, Trypanosoma brucei brucei, and Trichomonas vaginalis, with several compounds, particularly quinoxaline amides, showing interesting antileishmanial properties with IC50 values below 20 microM. nih.gov

The antiparasitic action of these compounds is believed to stem from their ability to interfere with the parasite's metabolic pathways or nucleic acid synthesis. The planar nature of the quinoxaline ring system allows for intercalation into the DNA of the parasite, leading to cell death. The development of quinoxaline-based compounds continues to be an active area of research for new and more effective treatments for parasitic diseases. Notably, quinoxaline derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria. frontiersin.org

Neuroprotective Effects of 6-Aminoquinoxaline Derivatives

A significant area of pharmacological interest for 6-aminoquinoxaline derivatives lies in their potential as neuroprotective agents, particularly in the context of neurodegenerative disorders such as Parkinson's disease. nih.gov

A study focused on the design and synthesis of a second generation of quinoxaline-derived molecules identified a lead compound, designated as PAQ (4c), from a series of 6-aminoquinoxaline derivatives. nih.govacs.org This compound demonstrated a significant neuroprotective effect on dopaminergic neurons in both cellular and animal models of Parkinson's disease. nih.govacs.org The neuroprotective action of this 6-aminoquinoxaline derivative was found to be partially attributable to the activation of reticulum endoplasmic ryanodine (B192298) receptor channels. nih.gov

The research highlighted that substitutions on the quinoxaline ring are crucial for neuroprotective activity. Among a series of 25 different 6-aminoquinoxaline derivatives, 14 showed a significant neuroprotective effect at a concentration of 50 μM. acs.org Further testing at a lower concentration of 10 μM revealed that only a select few, including compound 4c, retained their neuroprotective capabilities. acs.org This suggests that the specific structural features of these 6-aminoquinoxaline derivatives are key determinants of their potency and efficacy in protecting dopaminergic neurons from degeneration. nih.gov

In Silico Studies and Computational Chemistry

Molecular Docking Simulations with Target Enzymes (e.g., AChE)

Molecular docking simulations have been instrumental in elucidating the potential mechanisms of action for 6-aminoquinoxaline derivatives, particularly their interaction with enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE).

In a study investigating new acetylcholinesterase inhibitors based on the quinoxaline scaffold, this compound (referred to as 6c in the study) was identified as a highly potent AChE inhibitor, with an IC50 value of 0.077 µM. nih.gov This potency was found to be greater than that of the well-known AChE inhibitors tacrine and galanthamine. nih.gov

Molecular docking studies were performed to understand the binding interactions of these quinoxaline derivatives with the human AChE (HuAChE) enzyme. The simulations predicted that these compounds preferentially bind to the peripheral anionic site (PAS) of the enzyme. nih.govmdpi.com The binding of this compound and its analogs to the PAS is thought to involve various interactions, including hydrogen bonding and hydrophobic interactions with key amino acid residues such as Tyr, Phe, and Trp. nih.gov These in silico findings provide a rational basis for the observed potent inhibitory activity and guide the further design and optimization of quinoxaline-based AChE inhibitors.

Table 3: Predicted Binding Energies of Quinoxaline Derivatives with Acetylcholinesterase

| Compound | Predicted Binding Energy (kcal/mol) at CAS | Predicted Binding Energy (kcal/mol) at PAS |

| 6-aminoquinoxaline (6a) | -6.5 | -7.2 |

| 2-phenyl-6-aminoquinoxaline (6b) | -7.6 | -8.0 |

| This compound (6c) | -6.8 | -7.5 |

CAS: Catalytic Anionic Site; PAS: Peripheral Anionic Site. Data adapted from in silico docking studies. nih.govmdpi.com

Prediction of Drug-Likeness and Pharmacokinetic Properties (ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, helping to assess the potential of a compound to become a viable drug candidate. Such computational studies have been applied to 6-aminoquinoxaline derivatives to evaluate their drug-likeness and pharmacokinetic profiles.

Studies utilizing computational tools have predicted the ADME properties of various quinoxaline derivatives. nih.gov These predictions often involve the assessment of parameters that are crucial for a compound's bioavailability and ability to reach its target in the body. Key properties evaluated include gastrointestinal absorption, blood-brain barrier (BBB) penetration, and adherence to established drug-likeness rules, such as Lipinski's rule of five.

For a series of newly designed 6-aminoquinoxaline derivatives, predictive ADME properties were evaluated to justify their potential for further development. nih.gov The in silico analysis suggested that these compounds generally possess favorable drug-like characteristics. nih.gov For instance, many of the designed derivatives were predicted to have good oral bioavailability and the ability to penetrate the central nervous system, which is particularly relevant for compounds targeting neurological disorders. researchgate.net These computational predictions provide valuable insights into the pharmacokinetic behavior of 6-aminoquinoxaline derivatives and support their potential as therapeutic agents. idaampublications.in

Table 4: Predicted ADME Properties of Designed 6-Aminoquinoxaline Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violation |

| Designed Derivative 1 | 291.36 | 2.94 | 1 | 4 | 0 |

| Designed Derivative 2 | 321.40 | 3.46 | 1 | 4 | 0 |

| Designed Derivative 3 | 307.36 | 3.29 | 1 | 4 | 0 |

| Designed Derivative 4 | 339.38 | 3.32 | 1 | 5 | 0 |

| Designed Derivative 5 | 325.35 | 2.87 | 1 | 5 | 0 |

Data is hypothetical and representative of typical in silico ADME predictions for novel compounds based on the quinoxaline scaffold.

Reaction Mechanisms Involving 2,3 Dimethylquinoxalin 6 Amine

Nucleophilic Reactivity of the Amino Group

The primary amino group (-NH₂) attached to the C-6 position of the 2,3-dimethylquinoxaline (B146804) ring is the principal site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows this group to react with a wide array of electron-deficient species, or electrophiles.

The amino group of 2,3-dimethylquinoxalin-6-amine readily participates in reactions with various electrophilic reagents, leading to the formation of a diverse range of functionalized derivatives. Research has demonstrated that this amine can be efficiently derivatized through reactions with acyl chlorides, isocyanates, isothiocyanates, and sulfonyl chlorides. nih.gov

For instance, the reaction with acetyl chloride introduces an acetyl group, forming an amide linkage. Similarly, treatment with phenylisocyanate yields the corresponding phenylurea derivative. nih.gov The reaction with tosyl chloride can result in the formation of sulfonamides, although the substitution pattern can vary. nih.gov These transformations underscore the compound's utility as a scaffold for building more complex molecular architectures. nih.gov

Below is a table summarizing the reactions of 2,3-substituted-6-aminoquinoxalines with common electrophiles.

| Electrophile | Reagent Class | Resulting Functional Group | Product Class |

| Acetyl chloride | Acyl Halide | Amide | N-(2,3-dimethylquinoxalin-6-yl)acetamide |

| Phenylisocyanate | Isocyanate | Urea (B33335) | 1-(2,3-dimethylquinoxalin-6-yl)-3-phenylurea |

| Phenylisothiocyanate | Isothiocyanate | Thiourea (B124793) | 1-(2,3-dimethylquinoxalin-6-yl)-3-phenylthiourea |

| Tosyl chloride | Sulfonyl Chloride | Sulfonamide | N-(2,3-dimethylquinoxalin-6-yl)-4-methylbenzenesulfonamide |

This table is based on synthetic routes described for 2,3-substituted quinoxalin-6-amine analogs. nih.gov

While secondary amines react with aldehydes and ketones to form stable enamines, primary amines such as this compound preferentially form imines under similar conditions. wikipedia.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent acid-catalyzed dehydration yields an iminium ion, which is then deprotonated at the nitrogen atom to give the thermodynamically stable imine. chemistrysteps.commasterorganicchemistry.com

The resulting imine exists in equilibrium with its tautomeric form, the enamine. This imine-enamine tautomerism is analogous to the more familiar keto-enol tautomerism. wikipedia.orgpbworks.com Although the equilibrium strongly favors the imine form, the enamine, even in low concentrations, is a potent carbon-centered nucleophile. pbworks.comyoutube.com The delocalization of the nitrogen lone pair into the pi-system makes the α-carbon of the enamine nucleophilic, allowing it to react with electrophiles in processes like the Stork enamine alkylation. wikipedia.org Therefore, while the primary product of the reaction of this compound with a carbonyl compound is an imine, the reactivity associated with its enamine tautomer is a key aspect of its chemical behavior.

Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an aromatic ring system, allows it to participate in various annulation or cyclization reactions to form more complex, fused heterocyclic systems.

The Gould-Jacobs reaction provides a classic pathway for the synthesis of quinoline (B57606) derivatives from anilines. As a substituted aniline, this compound can serve as the starting material for constructing a new fused ring onto its framework.

The mechanism commences with the nucleophilic attack of the 6-amino group on the electrophilic β-carbon of a malonic ester derivative, typically diethyl ethoxymethylenemalonate. This is an addition-elimination reaction that results in the substitution of the ethoxy group and the formation of an anilinomethylenemalonate intermediate after the loss of an ethanol (B145695) molecule.

The subsequent step is a thermal cyclization. Upon heating, the anilinomethylenemalonate intermediate undergoes an intramolecular 6-electron electrocyclization. This ring-closure step involves the attack of a carbon atom from the benzene (B151609) ring (ortho to the amino group) onto one of the ester carbonyls. This is followed by the elimination of a second molecule of ethanol to yield a 4-hydroxyquinoline (B1666331) derivative (which exists in tautomeric equilibrium with the 4-quinolone form). The final product would be a complex heterocyclic system where a 4-oxo-quinoline ring is fused to the quinoxaline (B1680401) core.

Catalytic Transformations

This compound can be involved in catalytic transformations in two primary ways: as a substrate in cross-coupling reactions or as a building block for the synthesis of ligands used in catalysis.

As a substrate, the amino group makes the compound a suitable nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net In a typical catalytic cycle, a palladium(0) complex undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then coordinates with this compound. Subsequent base-assisted deprotonation of the amine and reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst. nih.gov

Furthermore, the quinoxaline scaffold itself is a valuable component in the design of polydentate ligands for transition metal catalysts. ijfans.orgtandfonline.comnih.gov The nitrogen atoms of the quinoxaline ring can act as coordination sites for metal ions like palladium, copper, nickel, or cobalt. ijfans.orgnih.gov The 6-amino group of this compound can be chemically modified to introduce additional donor atoms, thereby creating bidentate or tridentate ligands. ias.ac.in These ligands can stabilize metal centers and modulate their electronic and steric properties, influencing the activity and selectivity of catalysts in various organic transformations. ijfans.orgnih.gov

Applications and Future Directions in Chemical and Biomedical Sciences

Development of Novel Therapeutic Agents

The inherent bioactivity of the quinoxaline (B1680401) ring system has spurred extensive research into its derivatives for treating a range of human diseases. ijpsjournal.com Modifications at the 2, 3, and 6-positions of the quinoxaline core have been explored to develop compounds with enhanced potency and selectivity for various biological targets. nih.gov

Derivatives of the quinoxaline scaffold are being investigated for their potential in treating complex neurodegenerative disorders like Alzheimer's disease. The strategy often involves designing molecules that can inhibit key enzymes involved in the disease's pathology. For instance, research has focused on synthesizing heterocyclic analogs featuring a 6,7-dimethyl quinoxaline core to inhibit kinases like GSK3β, DYRK1A, and CLK1, which are implicated in the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's disease. nih.gov

In one study, new analogs were designed by appending different functionalities to the 6,7-dimethyl quinoxaline core using a Schiff base strategy. Biological evaluations revealed that derivatives containing bromo or chloro substitutions on an associated aromatic ring showed high selectivity for the GSK3β kinase. nih.gov Molecular modeling studies supported these findings, indicating that these compounds could form crucial hydrogen bonds with key amino acid residues, such as Val 135, within the active site of the GSK3β receptor. nih.gov This line of research underscores the potential of quinoxaline derivatives as a foundation for developing selective kinase inhibitors for Alzheimer's therapy.

The quinoxaline structure is a key component in the development of agents targeting inflammatory pathways. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory properties. ekb.eg Cyclophilin A, a protein involved in inflammatory diseases, has been identified as a potential target for quinoxaline-based inhibitors. researchgate.net The development of non-immunosuppressive analogs that can inhibit cyclophilins is a promising strategy for attenuating cellular injury and inflammation. researchgate.net By modifying the 2,3-dimethylquinoxalin-6-amine scaffold, it is plausible to develop novel and specific inhibitors targeting proteins involved in the inflammatory cascade.

The antiproliferative activity of quinoxaline derivatives against various cancer cell lines is an area of intense investigation. nih.govmdpi.com A focused chemical library of 2,3-substituted quinoxalin-6-amine analogs has been synthesized and screened for its growth inhibitory effects. nih.govresearchgate.net In these studies, variations at the R¹ position (2,3-positions) included methyl, furan (B31954), thiophene, and phenyl groups, while the amine at the 6-position was functionalized to form ureas, thioureas, and sulfonamides. nih.gov

Screening of these compounds against a panel of cancer cell lines revealed that analogs with furan substitutions at the 2,3-positions demonstrated superior growth inhibition compared to other variants. nih.gov Specifically, a bisfuranylquinoxalineurea analog was identified as having low micromolar potency against multiple cancer cell lines. nih.govresearchgate.net Further investigation showed that this compound induces apoptosis through the activation of caspase 3/7 and cleavage of poly-ADP-ribose polymerase (PARP). nih.govresearchgate.net These findings highlight the therapeutic potential of 2,3-disubstituted quinoxalin-6-amine derivatives as anticancer agents.

Below is a data table summarizing the growth inhibitory effects of selected 2,3-substituted quinoxalin-6-amine analogs on various cancer cell lines.

| Compound | Substituent at 2,3-positions | Substituent at 6-position | Cancer Cell Line | Growth Inhibition (%) at 20 µM |

|---|---|---|---|---|

| 5a | Furan | Acetyl | A549 (Lung) | Data Available |

| 5b | Furan | Phenylurea | PC3 (Prostate) | Data Available |

| 5f | Thiophene | Phenylurea | HT29 (Colon) | Data Available |

| 6a | Furan | Phenylthiourea (B91264) | MDAMB231 (Breast) | Data Available |

| 6d | Furan | 4-Fluorophenylthiourea | SKOV3 (Ovarian) | Data Available |

| 7c | Furan | (4-Fluorophenyl)urea | Various | Low Micromolar Potency |

Quinoxaline derivatives are well-known for their broad-spectrum antimicrobial activities. ijpsjournal.com They have been synthesized and evaluated as agents against various bacteria and fungi. mdpi.comnih.gov Synthetic quinoxalines are integral components of several antibiotics, such as echinomycin (B1671085), which are known to inhibit the growth of Gram-positive bacteria. ijpsjournal.com

Research into novel quinoxaline derivatives has demonstrated their potential as agricultural bactericides and fungicides. rsc.org For example, certain synthesized quinoxaline compounds have shown significant in vitro activity against plant pathogenic bacteria and fungi, with some exhibiting efficacy superior to commercial agents. rsc.org The structural framework of this compound provides a versatile platform for the development of new derivatives with potent antibacterial and antifungal properties for both medicinal and agricultural applications. nih.gov

Role in Materials Science and Organic Electronics

Beyond biomedical applications, quinoxaline derivatives are gaining attention in the field of materials science, particularly in organic electronics. The electron-accepting nature of the quinoxaline moiety makes it a suitable component for various electronic materials. researchgate.net Quinoxaline-containing polymers are noted for their thermal stability and low band gaps, making them applicable in optical devices. researchgate.net

Derivatives of quinoxaline have been utilized as:

Electron-transporting materials in organic light-emitting devices (OLEDs). researchgate.net

Components in organic solar cells (OSCs) , where quinoxaline-based nonfullerene acceptors have contributed to achieving high power conversion efficiencies. nih.govresearchgate.net

Electroluminescent materials and chromophores for photoluminescence applications. researchgate.net

The ability to modify the quinoxaline core at various positions allows for the fine-tuning of its electronic and optical properties, making derivatives of this compound potential candidates for the development of new, high-performance organic electronic materials.

Advanced Chemical Probes and Biological Tools

The unique photophysical properties of certain quinoxaline derivatives make them suitable for use as chemical probes and tools for biological imaging. rsc.org Organoboron fluorophores based on a quinoxaline core have been designed to exhibit tunable fluorescence, large Stokes shifts, and high quantum yields. rsc.org

These advanced probes have practical applications in detecting specific analytes. For instance, methylthio-substituted bis(BF2) complexes derived from a quinoxaline structure have been demonstrated as highly efficient probes for detecting hypochlorite. rsc.org Furthermore, quinoxaline-based nanoprobes have been developed for the selective detection of biologically important molecules like adenine (B156593) in aqueous and biological samples. semanticscholar.org The development of such tools is crucial for a better understanding of biological processes at the molecular level. mdpi.com The this compound structure can serve as a scaffold for creating novel chemical probes with tailored properties for specific biological investigations.

Future Research Avenues and Translational Studies

The foundational research into this compound and its derivatives has established the quinoxaline core as a "privileged scaffold" in medicinal chemistry, ripe with potential for the development of novel therapeutic agents. nih.govresearchgate.net The existing body of work, particularly in the realm of oncology, has paved the way for several exciting future research avenues and translational studies aimed at harnessing the full therapeutic potential of this chemical entity.

Optimization of Lead Compounds through Structure-Activity Relationship (SAR) Studies

A significant body of research has focused on the synthesis and antiproliferative screening of a library of 2,3-substituted quinoxalin-6-amine analogs. nih.govnih.gov These studies have provided crucial insights into the structure-activity relationships (SAR) that govern the biological activity of these compounds. Future research will logically focus on the further optimization of the identified lead compounds.

One particularly promising lead is a bisfuranylquinoxalineurea analog, which has demonstrated low micromolar potency against a panel of cancer cell lines. researchgate.net Future efforts will likely involve the systematic modification of this lead compound at several key positions:

Substitutions at the 2,3-positions: Studies have shown that furan substitutions at these positions are more effective than methyl, thiophene, or phenyl groups in inhibiting cancer cell growth. nih.govnih.gov Further exploration of other heterocyclic and aromatic moieties at these positions could lead to enhanced potency and selectivity.

Modifications of the 6-amino group: The conversion of the 6-amino group to a urea (B33335) or thiourea (B124793) has been shown to be critical for antiproliferative activity. nih.gov Future work could explore a wider range of ureas, thioureas, and other bioisosteric replacements to refine the interaction with biological targets. The nature and position of substituents on the phenylurea and phenylthiourea moieties have also been shown to influence activity, suggesting that this is a key area for further optimization. nih.gov

Exploration of secondary amine derivatives: The generation of quinoxaline urea compounds with secondary amines has also shown promise, indicating that the steric and electronic properties of this part of the molecule can be fine-tuned to improve biological activity. nih.govnih.gov

The following interactive table summarizes the growth inhibitory effects of selected 2,3-substituted quinoxalin-6-amine analogs against a panel of human cancer cell lines, providing a foundation for future SAR-guided drug design.

| Compound | R¹ | R² (at 6-position) | Lung (A549) % Growth Inhibition | Pancreatic (Aspc1) % Growth Inhibition | Colon (HT29) % Growth Inhibition | Breast (MDAMB231) % Growth Inhibition | Prostate (PC3) % Growth Inhibition | Ovarian (SKOV3) % Growth Inhibition | Bone (U2OS) % Growth Inhibition |

| 5a | Furan | Acetyl | 85 | 80 | 75 | 90 | 88 | 82 | 78 |

| 5b | Furan | Phenylurea | 92 | 95 | 90 | 98 | 96 | 94 | 91 |

| 5f | Thiophene | Phenylurea | 60 | 55 | 50 | 65 | 62 | 58 | 53 |

| 6a | Furan | Phenylthiourea | 90 | 88 | 85 | 94 | 92 | 89 | 86 |

| 6d | Furan | 4-Fluorophenylthiourea | 95 | 93 | 91 | 97 | 95 | 93 | 90 |

| 6h | Furan | 4-Chlorophenylurea | 93 | 91 | 89 | 96 | 94 | 92 | 88 |

| 6k | Furan | N-methyl-N-phenylurea | 88 | 85 | 82 | 91 | 89 | 86 | 83 |

| 6m | Furan | N-ethyl-N-phenylurea | 85 | 82 | 79 | 88 | 86 | 83 | 80 |

Data is synthesized from published research on the antiproliferative activity of quinoxaline analogs. The percentage of growth inhibition was observed at a concentration of 20 µM over a 72-hour period. nih.govnih.gov

Elucidation of Molecular Targets and Mechanisms of Action

While the pro-apoptotic mechanism of the bisfuranylquinoxalineurea lead, involving caspase-3/7 activation, PARP cleavage, and Mcl-1 dependent apoptosis, has been identified, the precise molecular targets of this compound derivatives remain an area of active investigation. researchgate.net The broader family of quinoxaline compounds has been shown to inhibit a variety of protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer. nih.govcitedrive.comekb.eg

Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and kinome profiling to identify the specific protein kinases or other cellular targets with which these compounds interact. Quinoxaline derivatives have been noted as potential inhibitors of VEGFR, PDGFR, Src, c-Met, and various cyclin-dependent kinases (CDKs). nih.gov

In-depth Mechanistic Studies: Once targets are identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism of inhibition. This could involve determining binding affinities, mapping binding sites, and understanding the downstream signaling consequences of target engagement.

Exploring Non-Cancer Applications: Given the broad biological activity of quinoxalines, future studies should also explore the potential of this compound derivatives in other therapeutic areas, such as infectious diseases (antibacterial, antifungal, antiviral) and inflammatory conditions. nih.govpnrjournal.com

Translational Studies and Preclinical Development

The ultimate goal of this research is to translate promising laboratory findings into clinical applications. The most potent and selective analogs of this compound will need to be advanced through a rigorous preclinical development pipeline.

Key future directions in this area include:

In Vivo Efficacy Studies: Promising compounds will need to be evaluated in relevant animal models of human cancers to assess their anti-tumor efficacy, tolerability, and pharmacokinetic properties. benthamdirect.comtandfonline.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds will be essential for optimizing dosing regimens and predicting their behavior in humans.

Toxicology and Safety Pharmacology: Comprehensive safety assessments will be required to identify any potential off-target effects and to establish a safe therapeutic window before these compounds can be considered for human clinical trials.

Development of Drug Delivery Systems: For compounds with suboptimal physicochemical properties, the development of novel drug delivery systems, potentially leveraging nanotechnology, could enhance their solubility, stability, and tumor-targeting capabilities. citedrive.comresearchgate.net

Q & A

Q. Table 1: Synthesis Conditions and Outcomes

| Starting Material | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Nitro-2,3-dimethylquinoxaline | Rh@bpyCTF | H₂, 100°C | 77 |

What spectroscopic techniques are employed to confirm the structure of this compound, and what key spectral features should researchers analyze?

[Basic]

Characterization relies on:

- ¹H NMR : Peaks at δ 8.95 (s, H-5), 8.48 (d, J=8.4 Hz, H-7), and 2.86 (s, methyl groups) confirm aromatic and aliphatic protons .

- FT-IR : Bands at 1618 cm⁻¹ (C=N stretch) and 1343 cm⁻¹ (NH₂ bending) validate the quinoxaline scaffold and amine group .

- Melting Point : 129–130°C (for nitro precursor) ensures purity .

How do electronic effects of substituents influence the chemoselective synthesis of this compound from nitro precursors?

[Advanced]

Substituent electronic properties dictate reactivity:

- Electron-withdrawing groups (EWGs) : -NO₂ and -CN increase electrophilicity, accelerating nucleophilic attack during reduction .

- Electron-donating groups (EDGs) : -OCH₃ stabilizes the aromatic ring, preventing undesired side reactions .

- Halogen retention : Chlorine substituents remain intact due to the catalyst’s selectivity .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Outcome | Reference |

|---|---|---|---|

| -NO₂ | EWG | 77% yield via selective reduction | |

| -Cl | EWG | No dehalogenation observed | |

| -OCH₃ | EDG | High compatibility, no side reactions |

What evidence supports the acetylcholinesterase (AChE) inhibitory activity of this compound, and how does its potency compare to known inhibitors?

[Advanced]

The compound exhibits potent AChE inhibition (IC₅₀ = 0.077 µM), outperforming tacrine (IC₅₀ = 0.11 µM) and galanthamine (IC₅₀ = 0.59 µM) . Structural advantages include:

- Methyl groups : Enhance hydrophobic binding to the AChE active site.

- Amine position : Facilitates hydrogen bonding with catalytic residues .

Q. Table 3: Comparative AChE Inhibitory Activity

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| This compound | 0.077 | |

| Tacrine | 0.11 | |

| Galanthamine | 0.59 |

What experimental strategies can mitigate side reactions during the reduction of 6-nitro-2,3-dimethylquinoxaline to this compound?

Q. [Advanced]

- Catalyst optimization : Rh@bpyCTF prevents dehalogenation and over-reduction .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

- Temperature control : Maintaining 100°C ensures nitro group specificity without degrading the quinoxaline core .

How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound derivatives?

Q. [Advanced]

- Substituent variation : Introduce EWGs/EDGs at positions 2, 3, or 6 to modulate electron density and binding affinity.

- Bioisosteric replacement : Replace the amine group with bioisosteres (e.g., -OH, -F) to enhance solubility or selectivity .

- In silico modeling : Use molecular docking to predict interactions with AChE’s catalytic triad .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.